molecular formula C13H18INO2 B1400866 tert-Butyl 2-iodobenzyl(methyl)carbamate CAS No. 341970-35-2

tert-Butyl 2-iodobenzyl(methyl)carbamate

Cat. No. B1400866
CAS RN: 341970-35-2
M. Wt: 347.19 g/mol
InChI Key: FCBKLDJSVKLIHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of tert-Butyl 2-iodobenzyl(methyl)carbamate is C13H18INO2 . The InChI string representation of its structure is InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) . The Canonical SMILES representation is CC(C)(C)OC(=O)NCC1=CC=CC=C1I .


Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl 2-iodobenzyl(methyl)carbamate is 333.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 333.02258 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Synthesis of Complex Organic Molecules

tert-Butyl 2-iodobenzyl(methyl)carbamate is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. For example, it has been used in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine through ring-closing iodoamination, demonstrating its utility in constructing intricate molecular frameworks with high stereochemical control (Brock et al., 2012). This process showcases the compound's role in enabling the formation of complex, cyclic structures from simpler starting materials.

Environmental Benign Reactions

The compound has also been highlighted in the development of environmentally benign reactions. For instance, tert-butyl perbenzoate, a derivative, serves as a substitute for harsher reagents in the Fujiwara-Moritani reactions, facilitating carbon-carbon bond formation under mild conditions. This reaction is enhanced by copper cocatalysts, indicating the compound's role in promoting sustainable and efficient organic synthesis processes (Liu & Hii, 2011).

Deprotection of Carbamates

Additionally, tert-butyl 2-iodobenzyl(methyl)carbamate and its derivatives have been used in the deprotection of carbamates, esters, and ethers, employing aqueous phosphoric acid. This method is noted for its mildness and selectivity, preserving other sensitive functional groups in the molecule. It underscores the compound's significance in selective synthetic transformations, crucial for the stepwise construction of complex organic molecules (Li et al., 2006).

Carbon Dioxide Fixation

Furthermore, research has explored its application in carbon dioxide fixation, where unsaturated amines are cyclized with tert-butyl hypoiodite to efficiently generate cyclic carbamates. This innovative approach not only expands the utility of tert-butyl 2-iodobenzyl(methyl)carbamate derivatives in synthesizing valuable cyclic carbamates but also contributes to the development of carbon capture and utilization strategies, highlighting its role in addressing environmental challenges (Takeda et al., 2012).

Safety and Hazards

The safety data sheet for tert-Butyl 2-iodobenzyl(methyl)carbamate suggests that in case of inhalation, one should move out of the dangerous area and consult a physician . More specific safety and hazard information was not found in the search results.

properties

IUPAC Name

tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBKLDJSVKLIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736216
Record name tert-Butyl [(2-iodophenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

341970-35-2
Record name tert-Butyl [(2-iodophenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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